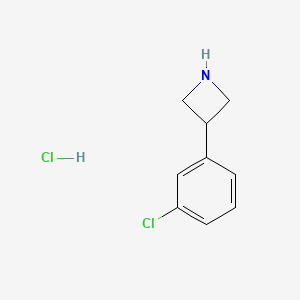3-(3-Chlorophenyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC15861741
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11Cl2N |
|---|---|
| Molecular Weight | 204.09 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H |
| Standard InChI Key | STLJDQXZHZVLKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=CC(=CC=C2)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) bonded to a 3-chlorophenyl group at the 3-position. The hydrochloride salt enhances solubility in polar solvents. Key structural features include:
-
Molecular formula: C₉H₁₁Cl₂NO (calculated for the free base) .
-
Azetidine ring conformation: The ring’s puckered geometry introduces strain, influencing reactivity and binding interactions .
Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)azetidine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 240.10 g/mol (free base) | |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 2.1 (hydrophobic) | |
| Solubility | Soluble in methanol, DMSO |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis for 3-(3-Chlorophenyl)azetidine hydrochloride is documented, analogous methods for arylazetidines suggest feasible pathways:
-
Ring-Opening Alkylation:
-
Reductive Amination:
Table 2: Comparative Synthesis Metrics for Analogous Azetidines
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Grignard Alkylation | 85 | 95 | 3-Chlorophenyl MgBr |
| Reductive Amination | 78 | 92 | NaBH₄, HCl |
Pharmacological Profile
Monoamine Transporter Affinity
Structural analogs exhibit notable activity at serotonin (SERT) and dopamine (DAT) transporters:
-
SERT Selectivity: 3,4-Dichlorophenyl-substituted azetidines show Kᵢ = 1.0–1.3 nM for SERT, with >100-fold selectivity over DAT .
-
Mechanistic Implications: The 3-chlorophenyl group enhances hydrophobic interactions with transporter pockets, while the azetidine’s rigidity optimizes binding geometry .
Comparative Analysis with Related Azetidines
Table 3: Pharmacological Comparison of Azetidine Derivatives
| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 3-(3-Chlorophenyl)azetidine (Est.) | 1.5–2.0 | 150–200 | 100 |
| 3-(3,4-Dichlorophenyl)azetidine | 1.0 | 180 | 180 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume